molecular formula C14H15FN4O3S B2764502 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 1795298-09-7

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B2764502
CAS No.: 1795298-09-7
M. Wt: 338.36
InChI Key: BPHJUXPHZJRCQC-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a sulfonamide derivative featuring a fused imidazo-pyrazole heterocyclic core. This compound is characterized by its unique structural motifs:

  • A 5-fluoro-2-methoxybenzenesulfonamide group, which is commonly associated with kinase inhibition and anti-inflammatory activity.
  • An ethyl-linked imidazo[1,2-b]pyrazole moiety, a bicyclic system known for modulating selectivity in enzyme-binding interactions.

Properties

IUPAC Name

5-fluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O3S/c1-22-12-3-2-11(15)10-13(12)23(20,21)17-6-7-18-8-9-19-14(18)4-5-16-19/h2-5,8-10,17H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHJUXPHZJRCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common approach begins with the preparation of the imidazo[1,2-b]pyrazole core, which can be synthesized through cyclization reactions involving appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process while maintaining stringent quality control .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide typically involves the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with 2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethylamine. The reaction conditions often require a controlled environment to ensure high yields and purity of the final product. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and composition of the synthesized compound.

Antimicrobial Activity

Research has demonstrated that derivatives of imidazo[1,2-b]pyrazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain derivatives possess significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis or interference with DNA replication processes.

Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies reveal that this compound can induce apoptosis in cancer cells through pathways involving oxidative stress and modulation of key signaling proteins such as NF-kB. Notably, one study reported an IC50 value indicating potent activity against colorectal carcinoma cells (HCT116), suggesting its potential as a lead compound for developing new cancer therapies.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Experimental models have indicated that it can significantly lower levels of pro-inflammatory cytokines and mitigate oxidative stress markers in conditions like sepsis-related lung injury. These effects are attributed to its ability to inhibit NF-kB activation and subsequent inflammatory responses.

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of various imidazo[1,2-b]pyrazole derivatives against a range of pathogens. Among them, this compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antimicrobial agents, indicating its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity Assessment

In another investigation focusing on anticancer properties, this compound was tested against several cancer cell lines. Results indicated that it effectively inhibited cell proliferation and induced apoptosis at relatively low concentrations, showcasing its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided () lists several structurally related compounds, though none directly match the target molecule. Below is a comparative analysis based on shared functional groups and structural analogs:

Key Structural and Functional Comparisons

Compound (CAS No.) Core Structure Functional Groups/Modifications Potential Applications
Target Compound Imidazo[1,2-b]pyrazole + sulfonamide 5-fluoro, 2-methoxy, ethyl linker Hypothesized kinase inhibition
1357093-28-7 (N-(4-(4-methyl-3-pyridinyl)phenyl)-3-thiophenesulfonamide) Thiophenesulfonamide + pyridine Thiophene sulfonamide, pyridine substituent Kinase inhibitors, cancer research
1253916-64-1 (Spiro-triazadecanone derivative) Spiro[4.5]dec-1-en-4-one + trifluoromethyl Trifluoromethyl, hydroxyethylamino group Neurodegenerative disease targets
1371566-51-6 (Pyrazolo-pyridine carboxamide) Pyrazolo[1,5-a]pyridine + isopropylphenoxy Isopropylphenoxy, carboxamide linker Antiproliferative agents
1378367-27-1 (Piperazine-carboxylate) Piperazine + pyridine-isobutoxyphenyl Isobutoxy, tert-butyl carboxylate GPCR modulation (e.g., serotonin receptors)

Critical Observations

Sulfonamide Derivatives: Compounds like 1357093-28-7 share the sulfonamide group with the target molecule, a feature often linked to kinase or carbonic anhydrase inhibition.

Fluorine and Methoxy Substitutions: The 5-fluoro-2-methoxybenzene moiety in the target compound is absent in most analogs (e.g., 1371566-51-6). This substitution may enhance metabolic stability or binding affinity compared to non-fluorinated analogs.

Heterocyclic Diversity : The imidazo[1,2-b]pyrazole system distinguishes the target compound from pyridazine- or quinazoline-based analogs (e.g., 1382993-50-1). Such differences could influence pharmacokinetics or off-target effects .

Research Findings and Limitations

  • Activity Data: No direct bioactivity or selectivity data for the target compound are available in the provided evidence. In contrast, analogs like 1253916-64-1 and 1382993-50-1 have documented IC₅₀ values against specific kinases (e.g., JAK2, EGFR) but lack structural similarity to the target .

Biological Activity

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazo[1,2-b]pyrazole moiety, which is known for its diverse biological activities. The structural formula is as follows:

C15H18N4O3S\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

Research indicates that compounds containing the imidazo[1,2-b]pyrazole structure can act on various biological targets:

  • Inhibition of Kinases : The compound has been identified as a potential inhibitor of specific kinases involved in inflammatory responses. For instance, it may inhibit the p38 MAPK pathway, which plays a crucial role in cytokine production and inflammation .
  • Anti-inflammatory Activity : Studies show that derivatives of imidazo[1,2-b]pyrazole can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 in various models .

Biological Activity Data

Here is a summary of key findings regarding the biological activity of this compound:

Activity IC50 (µM) Cell Line/Model Reference
Inhibition of TNF-α release0.283LPS-stimulated whole blood
Antiproliferative effect54.25% (HepG2)Liver cancer cells
38.44% (HeLa)Cervical cancer cells
Non-cytotoxic to fibroblasts-GM-6114 (normal fibroblasts)

Case Study 1: Anti-inflammatory Effects

In a study involving cecal ligation and puncture (CLP)-induced sepsis in rats, the compound demonstrated significant protective effects against lung inflammation. Histological analysis revealed reduced membrane permeability and lower levels of pro-inflammatory cytokines post-treatment with the compound .

Case Study 2: Anticancer Properties

Another investigation assessed the antiproliferative properties of related compounds in various cancer cell lines. The results indicated that while some derivatives exhibited notable growth inhibition in cancer cells, they remained non-toxic to normal cells, highlighting their potential for selective cancer therapy .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the imidazo[1,2-b]pyrazole core, followed by sulfonamide coupling. Key steps include:

  • Nucleophilic substitution to introduce the ethyl linker.
  • Sulfonylation using 5-fluoro-2-methoxybenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide bond .
  • Purification via column chromatography and validation using TLC and NMR spectroscopy to confirm intermediate and final product identity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : To verify proton environments (e.g., sulfonamide NH, imidazo-pyrazol aromatic protons) and carbon backbone .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight confirmation and isotopic pattern analysis.
  • IR Spectroscopy : To identify functional groups (e.g., sulfonamide S=O stretches at ~1350-1150 cm⁻¹) .

Q. How can researchers ensure purity during synthesis?

  • Methodological Answer :

  • TLC monitoring at each step to track reaction progress.
  • Recrystallization or preparative HPLC for final purification.
  • Quantitative analysis via HPLC-UV/Vis with a C18 column (≥95% purity threshold recommended for biological assays) .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature) influence yield in the sulfonamide coupling step?

  • Methodological Answer :

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonyl chloride reactivity but may increase side reactions. Dichloromethane (DCM) at 0–5°C minimizes hydrolysis .
  • Temperature : Lower temperatures (0–25°C) improve selectivity for sulfonamide formation over competing nucleophilic substitutions.
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) can accelerate coupling efficiency by 15–20% .

Q. What strategies resolve contradictions in reported biological activity data for structural analogs?

  • Methodological Answer :

  • Assay standardization : Compare IC₅₀ values under identical conditions (e.g., pH, cell lines, incubation time).
  • Structural analysis : Use X-ray crystallography or molecular docking to identify binding mode variations caused by substituents (e.g., fluorine vs. methoxy groups) .
  • Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., PubChem, SciFinder) to identify outliers or methodological biases .

Q. How does the imidazo[1,2-b]pyrazole moiety impact target selectivity in enzyme inhibition studies?

  • Methodological Answer :

  • The fused bicyclic structure enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).
  • Computational modeling : MD simulations reveal conformational flexibility, enabling adaptation to diverse binding sites.
  • SAR studies : Replace the ethyl linker with methyl or propyl groups to evaluate steric effects on selectivity .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :

  • By-product control : Optimize stoichiometry to minimize dimerization or over-sulfonylation.
  • Solvent recovery : Implement green chemistry principles (e.g., solvent recycling via distillation).
  • Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring .

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